![molecular formula C13H9Cl2FS B14612956 Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- CAS No. 60810-62-0](/img/structure/B14612956.png)
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- is an aromatic compound characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a thioether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of a thioether group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The benzene ring can participate in addition reactions, especially under high pressure and in the presence of catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are used under elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation may produce phenols or quinones.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular functions. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but lacks the thioether and fluorine groups.
Benzene, 1-chloro-4-methyl-: Contains a methyl group instead of the chloromethyl and thioether groups.
Benzene, 1-(chloromethyl)-4-fluoro-: Similar but lacks the thioether group.
Uniqueness
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- is unique due to the combination of chlorine, fluorine, and thioether groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60810-62-0 |
|---|---|
Molekularformel |
C13H9Cl2FS |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10/h1-7H,8H2 |
InChI-Schlüssel |
JWCUSPWRIMYYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
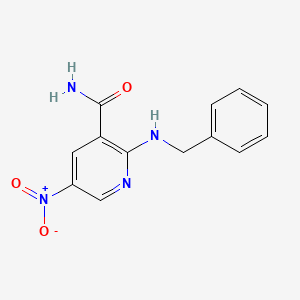

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
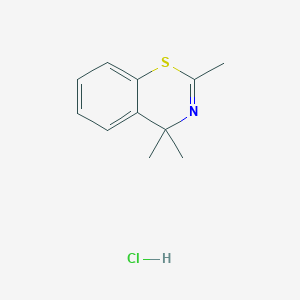
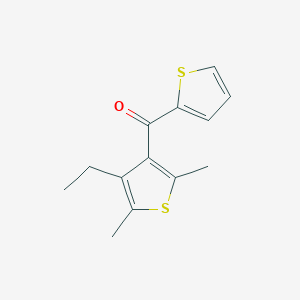
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)

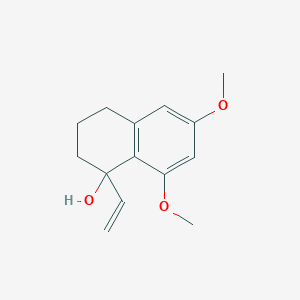
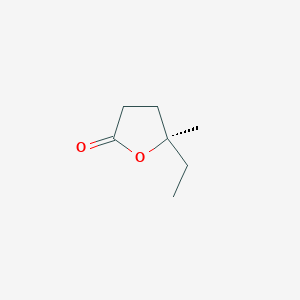
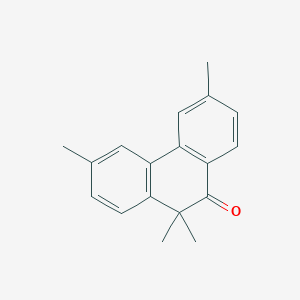
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
